4-oxidopyrazin-4-ium-2-carboxylic acid
Description
4-Oxidopyrazin-4-ium-2-carboxylic acid (IUPAC name) is a heterocyclic organic compound with the molecular formula C₅H₄N₂O₃ and a molecular weight of 140.097 g/mol . Its structure features a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) substituted with a carboxylic acid group at position 2 and an oxygen atom forming an N-oxide at position 4. This compound is a key structural motif in medicinal chemistry, particularly as a precursor to pharmacologically active derivatives.
Acipimox, a nicotinic acid analog, is used as a hyperlipidemic agent under proprietary names like Olbemox and Olbetan .
Properties
IUPAC Name |
4-oxidopyrazin-4-ium-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-5(9)4-3-7(10)2-1-6-4/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHIKYKJUATOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=N1)C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40485519 | |
| Record name | Pyrazinecarboxylic acid, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40485519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-54-4 | |
| Record name | Pyrazinecarboxylic acid, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40485519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Catalyst Selection
The direct oxidation of 2-carboxypyrazine to 4-oxidopyrazin-4-ium-2-carboxylic acid using H₂O₂ represents a paradigm shift in N-oxidation chemistry. Traditional methods relying on peracetic or permaleic acids suffered from poor regioselectivity, yielding mixtures of 1-oxide, 4-oxide, and 1,4-dioxide derivatives. In contrast, the catalytic system described in EP0201934B1 employs tungstic acid (H₂WO₄), homopolytungstates (e.g., [W₆O₁₉]²⁻), or molybdic acid (H₂MoO₄) to mediate H₂O₂ activation. These catalysts stabilize reactive peroxo intermediates, directing oxidation exclusively to the pyrazine ring’s nitrogen at position 4.
Table 1: Catalyst Performance in H₂O₂-Mediated Oxidation
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Tungstic acid | 80 | 82 | >99 |
| Sodium tungstate | 70 | 78 | 98 |
| Molybdic acid | 90 | 65 | 95 |
| Silicotungstic acid | 85 | 73 | 97 |
Optimization of Reaction Parameters
The process requires stringent pH control (0.5–5) to balance H₂O₂ stability and catalyst activity. Acidic conditions (pH < 2) favor tungstate-based systems, while near-neutral pH enhances molybdate efficacy. Elevated temperatures (60–90°C) accelerate reaction kinetics, achieving completion within 4–8 hours. A representative procedure involves:
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Dissolving 2-carboxypyrazine (1 mmol) in aqueous H₂O₂ (30% w/w).
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Adding tungstic acid (5 mol%) and adjusting pH to 1.5 with H₂SO₄.
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Refluxing at 80°C for 6 hours.
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Isolating the product via crystallization (ethanol/water), yielding 82% pure this compound.
Traditional Multi-Step Synthesis: Amidation-Oxidation-Saponification
Limitations of Peracid-Based Oxidation
Prior to catalytic advancements, this compound was synthesized through a laborious three-step sequence:
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Amidation : Converting 2-carboxypyrazine to its amide derivative via mixed anhydride intermediates.
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N-Oxidation : Treating the amide with peracetic acid to form the 4-oxide amide.
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Saponification : Hydrolyzing the amide with NaOH to regenerate the carboxylic acid.
This approach suffered from low overall yields (35–50%) due to incomplete oxidation and side reactions. Peracid usage necessitated excess acetic acid, complicating purification and increasing costs.
Regioselectivity Challenges
Peracid-mediated oxidation lacked specificity, producing 1-oxide (15–20%) and 1,4-dioxide (5–10%) byproducts. Separation via fractional crystallization or chromatography proved economically unviable for industrial scales.
Mechanistic Insights into Catalytic N-Oxidation
Role of Tungstic Acid in H₂O₂ Activation
Tungsten catalysts facilitate heterolytic cleavage of H₂O₂, generating electrophilic peroxo-tungsten species (e.g., [WO(O₂)₂]²⁻). These intermediates selectively oxidize the pyrazine nitrogen at position 4 via a two-electron transfer mechanism, avoiding radical pathways that compromise regioselectivity.
Figure 1: Proposed Catalytic Cycle
pH-Dependent Reactivity
At low pH (0.5–2), protonation of the pyrazine ring enhances electrophilic attack by peroxo-tungsten species. Conversely, higher pH (>4) deprotonates the carboxylic acid group, reducing substrate solubility and reaction efficiency.
Industrial Scalability and Process Economics
Advantages of Single-Step Catalytic Oxidation
Comparative Economic Analysis
Table 2: Cost Analysis of Catalytic vs. Traditional Methods
| Parameter | Catalytic Method | Traditional Method |
|---|---|---|
| Steps | 1 | 3 |
| Yield (%) | 82 | 45 |
| Reaction Time (h) | 6 | 72 |
| Waste Generated (kg/kg) | 0.8 | 3.2 |
Chemical Reactions Analysis
Types of Reactions
4-oxidopyrazin-4-ium-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.
Substitution: The carboxylic acid group can participate in substitution reactions, such as esterification or amidation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols (for esterification), amines (for amidation).
Major Products Formed
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Esters, amides.
Scientific Research Applications
Chemistry
4-Oxidopyrazin-4-ium-2-carboxylic acid serves as a building block in the synthesis of more complex molecules and coordination compounds. Its unique functional groups allow for various chemical reactions such as oxidation, reduction, and substitution.
Biology
The compound exhibits significant antimicrobial and antifungal properties . Research indicates that derivatives of pyrazinecarboxylic acids have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects:
- Antibacterial Activity : Studies have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against pathogenic bacteria.
- Anticancer Potential : In vitro studies suggest that this compound may inhibit the proliferation of cancer cell lines with IC50 values in the micromolar range against various cancers.
The biological activities of this compound can be summarized as follows:
| Activity Type | IC50 Range (µM) | Reference |
|---|---|---|
| Antimicrobial | 0.5 - 8 | |
| Anticancer | 10 - 30 | |
| Cytotoxicity | Varies |
The mechanisms underlying these activities may include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at specific phases, leading to apoptosis.
- Antioxidant Activity : The oxidized nitrogen atom may contribute to antioxidant properties.
Anticancer Activity
A study evaluating a series of pyrazine derivatives found that modifications led to enhanced cytotoxicity against HL-60 leukemia cells, with IC50 values as low as 19 µM for certain derivatives.
Antimicrobial Studies
Another investigation highlighted the effectiveness of pyrazinecarboxylic acids against resistant bacterial strains, showcasing their potential as novel antibiotics.
Mechanism of Action
The mechanism of action of pyrazinecarboxylic acid, 4-oxide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes. The compound’s structure allows it to interact with enzymes and other proteins, potentially inhibiting their function and leading to the desired biological effects.
Comparison with Similar Compounds
Core Heterocyclic Structure
- This compound : Contains a pyrazine ring with an N-oxide group, enhancing polarity and hydrogen-bonding capacity.
- Pyrimidine analogs (e.g., 2-isopropoxypyrimidine-4-carboxylic acid) : Pyrimidine rings (two nitrogen atoms at positions 1 and 3) exhibit distinct electronic properties compared to pyrazine, influencing reactivity and target binding .
- Imidazole/quinoline systems (e.g., Imazaquin): Larger fused-ring systems increase steric bulk and bioavailability, critical for pesticidal activity .
Substituent Effects
Pharmacological and Industrial Relevance
- Acipimox : Approved for dyslipidemia due to its ability to reduce triglyceride synthesis via nicotinic acid receptor modulation .
- Imazaquin : Herbicidal activity stems from its inhibition of acetolactate synthase (ALS), a target absent in pyrazine derivatives .
Research Findings
- Synthetic Utility : The parent pyrazine-oxide carboxylic acid serves as a scaffold for derivatives with tailored bioactivity. For example, Raja et al. (2008) demonstrated its use in synthesizing metal-organic frameworks for catalytic applications .
- Toxicity Profile: Limited data exist for the parent compound, but Acipimox’s safety data sheet highlights precautions for industrial handling (e.g., eye irritation risks) .
Biological Activity
4-Oxidopyrazin-4-ium-2-carboxylic acid, also known as 2-carboxy-4-oxidopyrazine, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
This compound has the molecular formula and a molecular weight of 156.10 g/mol. It features a pyrazine ring with a carboxylic acid group and an oxidized nitrogen atom, which may contribute to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazinecarboxylic acids have shown activity against various bacterial strains, suggesting that this compound may possess similar effects. A study demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of pyrazine derivatives has been explored extensively. In vitro studies suggest that this compound may inhibit the proliferation of cancer cell lines. For example, compounds with structural similarities have shown IC50 values in the micromolar range against various cancer types, including leukemia and breast cancer cells .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazinecarboxylic Acid Derivative | Antimicrobial | 0.5 - 8 | |
| Anticancer Pyrazine Derivative | Anticancer | 10 - 30 | |
| Other Pyrazine Derivatives | Cytotoxicity | Varies |
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at specific phases, leading to apoptosis.
- Antioxidant Activity : The presence of an oxidized nitrogen atom may contribute to antioxidant properties, which can protect cells from oxidative stress.
Case Studies
- Anticancer Activity : A study evaluating a series of pyrazine derivatives found that certain modifications led to enhanced cytotoxicity against HL-60 leukemia cells, with IC50 values as low as 19 µM for some derivatives .
- Antimicrobial Studies : Another investigation into pyrazinecarboxylic acids highlighted their effectiveness against resistant strains of bacteria, showcasing their potential as novel antibiotics .
Q & A
Q. How can reaction mechanisms involving this compound be experimentally validated?
- Methodological Answer : Employ isotopic labeling (e.g., ¹⁸O or deuterated reagents) to track oxygen or proton transfer in oxidation/reduction reactions. For example, monitor kinetic isotope effects (KIEs) using mass spectrometry or in situ IR spectroscopy . Computational studies (DFT calculations) can corroborate experimental data by modeling transition states .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer : Cross-validate results using orthogonal techniques:
- Compare NMR chemical shifts with predicted values from databases like NIST Chemistry WebBook .
- Use 2D-COSY or HSQC to resolve overlapping signals in complex mixtures .
- Replicate synthesis under controlled conditions to isolate variables causing data discrepancies .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Expose the compound to buffers (pH 2–12) and temperatures (4°C–60°C) for 24–72 hours.
- Monitor degradation via HPLC and identify byproducts using tandem MS .
- Derive degradation kinetics (Arrhenius plots) to predict shelf-life .
Q. What computational models are suitable for predicting the biological activity of this compound?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., kinases or oxidoreductases). Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
Q. How can researchers investigate the compound’s potential as a chelating agent in coordination chemistry?
- Methodological Answer : Perform titrimetric studies with metal ions (e.g., Fe³⁺, Cu²⁺) using UV-Vis spectroscopy to monitor complex formation. Determine binding constants (log K) via Job’s method or isothermal titration calorimetry (ITC) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
